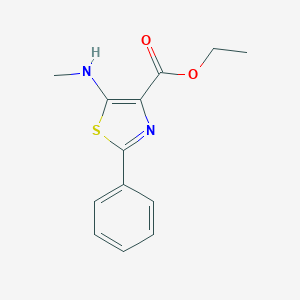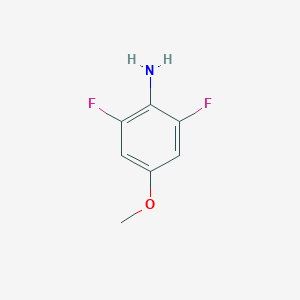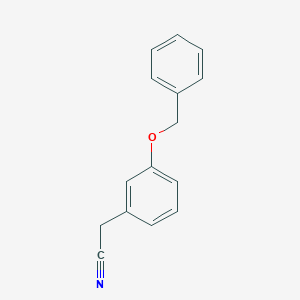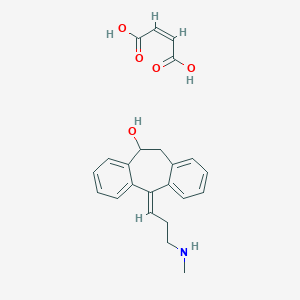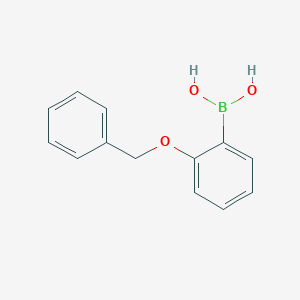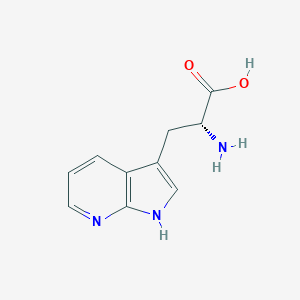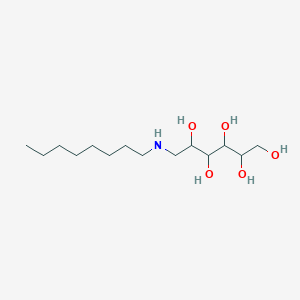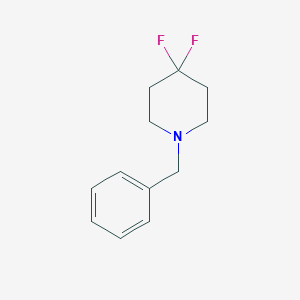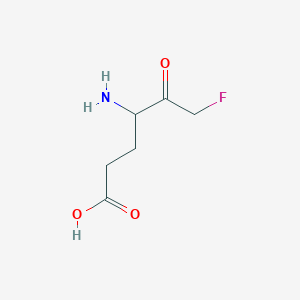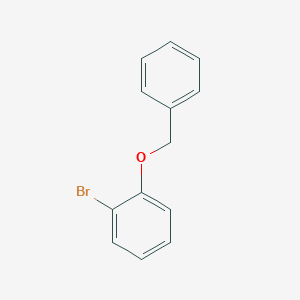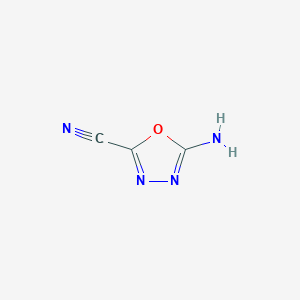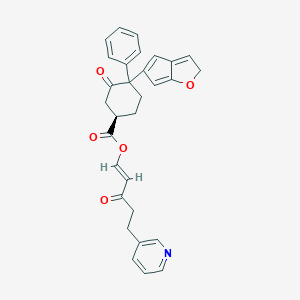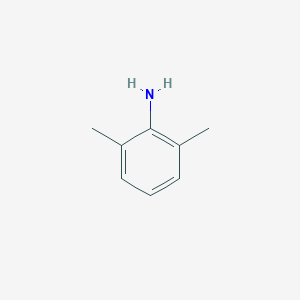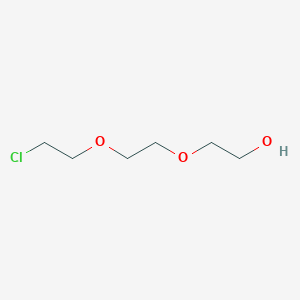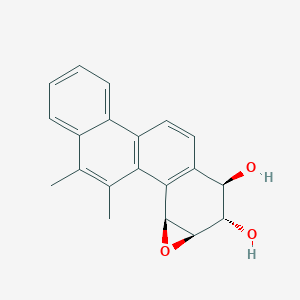
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a natural alkaloid that has been found to have various biological activities. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Mécanisme D'action
Ellipticine exerts its anticancer effects through multiple mechanisms. It has been found to intercalate into DNA, causing DNA damage and inhibiting DNA synthesis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately, apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Ellipticine has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments is its ability to intercalate into DNA, making it a useful tool for studying DNA structure and function. However, one limitation of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is its cytotoxicity, which can make it difficult to study its effects on normal cells.
Orientations Futures
1. Further studies on the mechanisms of action of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, particularly its effects on DNA replication and repair.
2. Development of more efficient and less toxic methods for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene.
3. Exploration of the potential applications of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in the treatment of inflammatory diseases.
4. Investigation of the potential synergistic effects of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with other anticancer agents.
5. Development of more targeted delivery methods for 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene to reduce its cytotoxicity.
Méthodes De Synthèse
Ellipticine can be synthesized from various plant sources, including the leaves of Ochrosia elliptica and the bark of Goniothalamus giganteus. However, the most commonly used method for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is through chemical synthesis. This involves the condensation of 3,4-dihydroxyphenylacetic acid with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
Ellipticine has been extensively studied for its potential as an anticancer agent. It has been found to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Propriétés
Numéro CAS |
139562-15-5 |
|---|---|
Nom du produit |
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3S,5R,6S,7R)-18,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-10(2)15-13(12-6-4-3-5-11(9)12)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |
Clé InChI |
GTDVLOQPWWYRHL-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C2=C(C=CC3=C2[C@H]4[C@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15)C |
SMILES |
CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C |
SMILES canonique |
CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C |
Synonymes |
1,2-dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,6-diMeC-1,2-diol-3,4-epoxide 5,6-diMeCDE 5,6-dimethylchrysene-1,2-diol-3,4-epoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



